molecular formula C11H21NO3 B2512710 N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide CAS No. 2097913-63-6

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide

Cat. No. B2512710
CAS RN: 2097913-63-6
M. Wt: 215.293
InChI Key: IWWJQUKAPQHELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide, also known as DMHP, is a synthetic compound that belongs to the family of designer drugs. DMHP has been classified as a hallucinogenic drug due to its ability to alter the perception and behavior of individuals who consume it. The chemical structure of DMHP is similar to that of phencyclidine (PCP), which is a well-known dissociative drug. However, DMHP has not been extensively studied, and its properties and effects are not well understood.

Scientific Research Applications

Synthesis and Polymer Applications

  • The synthesis and properties of stereoregular polyamides derived from L-tartaric acid, utilizing diamines similar in structure to N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide, have been explored for their highly crystalline nature, melting ranges, affinity to water, and moderate optical activity. These materials show potential for advanced polymer applications due to their unique structural and physical properties (Bou, Iribarren, & Muñoz-Guerra, 1994).

Antibacterial Activity

  • Enaminone complexes of zinc and iron, related to the structure of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide, were synthesized and characterized, showing significant antibacterial action against Escherichia coli and Staphylococcus aureus. This indicates potential applications in developing bactericidal agents (Mahmud et al., 2010).

Chemical Synthesis Techniques

  • A method for the preparation of enamides through 'long-distance' migration of the double bond was described, highlighting the versatility of such compounds in synthetic chemistry. This method particularly emphasizes the manipulation of unsaturated amides, relevant to the synthesis of compounds structurally akin to N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide (Sergeyev & Hesse, 2003).

Molecular Imprinting

  • N-(2-Arylethyl)-2-methylprop-2-enamides were synthesized as versatile reagents for the synthesis of molecularly imprinted polymers. These polymers exhibited high affinity towards specific biomolecules, demonstrating the utility of such structures in creating selective and sensitive sensing materials (Sobiech, Maciejewska, & Luliński, 2022).

Novel Material Synthesis

  • Aromatic polyamides containing ether linkages and pendant pentadecyl chains were synthesized from monomers related to N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide. These polyamides exhibited excellent solubility, thermal stability, and potential for layer structure formation due to the flexible pentadecyl chains, offering insights into the design of amorphous materials with specific thermal and solubility properties (More, Pasale, & Wadgaonkar, 2010).

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-7-10(13)12-8-11(2,15-4)9-14-3/h5H,1,6-9H2,2-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWJQUKAPQHELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC=C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.